4-Methylnonanoic acid - 45019-28-1

4-Methylnonanoic acid

Catalog Number: EVT-294131
CAS Number: 45019-28-1
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Methylnonanoic acid is a nine-carbon, branched-chain fatty acid commonly found in animal fats, particularly sheep and goat meat. It contributes significantly to the characteristic "goaty" or "mutton" flavor of these meats. [ [], [] ] While its odor threshold is relatively high, its presence, alongside other branched-chain fatty acids like 4-methyloctanoic acid, plays a crucial role in the overall sensory perception of these meats. [ [], [] ]

Synthesis Analysis

4-Methylnonanoic acid can be synthesized through a multi-step process involving condensation, dehydration, hydrogenation, oxidation, and decarboxylation reactions. [ [] ] One example utilizes 4-methylcyclohexanone as a starting material, transforming it into the final product through these sequential reactions.

Physical and Chemical Properties Analysis

4-Methylnonanoic acid exhibits temperature-dependent partitioning behavior between gas and condensed phases. [ [] ] Its Henry's law constant (kHcp) increases with rising temperatures. [ [] ] Enthalpy (ΔH) and entropy (ΔS) calculations further demonstrate this temperature dependence on its partitioning. [ [] ]

Safety and Hazards

The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on 4-methylnonanoic acid. [ [], [] ] While the specific details of these assessments were not included in the provided abstracts, their existence suggests a focus on understanding the potential safety concerns related to its use, particularly in the context of fragrance applications.

Applications

Food Science and Technology:

  • Flavor and Aroma Compound: 4-Methylnonanoic acid is a key contributor to the characteristic "mutton" flavor in sheep and goat meat. [ [], [], [], [] ] Its concentration is influenced by factors like breed, diet, age, and gender of the animal. [ [], [], [], [] ]
  • Meat Quality Assessment: The levels of 4-methylnonanoic acid can be used as an indicator of meat quality and freshness. [ [], [], [] ]
  • Food Processing: Understanding the impact of various cooking methods on the concentration of 4-methylnonanoic acid is crucial for controlling flavor profiles in processed meat products. [ [], [] ] For example, incorporating ingredients like garlic and rosemary can help mask undesirable flavors associated with high levels of this compound. [ [] ]

Animal Science:

  • Animal Breeding: The identification of genetic markers linked to the production of 4-methylnonanoic acid could facilitate selective breeding programs aimed at modifying meat flavor profiles. [ [] ]
  • Animal Nutrition: Dietary interventions can influence the concentration of 4-methylnonanoic acid in animal tissues. [ [], [], [], [] ] Research in this area could lead to feeding strategies that optimize meat quality.

Analytical Chemistry:

  • Development of Analytical Methods: Several studies have focused on developing and validating rapid and accurate analytical techniques for the extraction and quantification of 4-methylnonanoic acid in various matrices, such as meat and fat samples. [ [], [], [], [] ]

4-Methyloctanoic acid

Compound Description: 4-Methyloctanoic acid is a branched-chain fatty acid (BCFA) known to contribute significantly to the characteristic aroma and flavor of mutton and goat meat. It is often found in higher concentrations in the fat of intact male lambs (rams) compared to castrated males (wethers) [, ]. This compound is also considered a primary contributor to the "goaty" odor often associated with goat meat and milk [].

Relevance: 4-Methyloctanoic acid is structurally very similar to 4-Methylnonanoic acid, differing only by one carbon atom in the main chain. Both compounds are key contributors to the species-specific flavor of sheep and goat meat and are often studied together due to their similar sensory properties and origins [, , , , , , , , ].

4-Ethyloctanoic acid

Compound Description: 4-Ethyloctanoic acid is another branched-chain fatty acid (BCFA) that contributes to the characteristic aroma and flavor of mutton. Similar to 4-methyloctanoic acid, its concentration is influenced by factors like diet, breed, and sex of the animal [, , ].

Relevance: While structurally similar to 4-Methylnonanoic acid, 4-Ethyloctanoic acid differs by having an ethyl group instead of a methyl group at the fourth carbon. Despite this difference, both compounds are important for the overall sensory profile of sheep meat, and their levels are often analyzed together in research investigating mutton flavor [, , , , , , ].

3-Methylindole (Skatole)

Compound Description: 3-Methylindole, commonly known as skatole, is a nitrogen-containing heterocyclic compound contributing to the fecal and barnyard-like off-odors in some meat products []. Its presence in meat, particularly in ram lambs, is often attributed to microbial activity in the rumen [, , ].

Relevance: Although structurally different from 4-Methylnonanoic acid, skatole plays a crucial role in the overall aroma profile of sheep meat. While 4-Methylnonanoic acid and other BCFAs contribute to the species-specific flavor, skatole can lead to undesirable off-flavors, making it important to control its levels [, , ].

Properties

CAS Number

45019-28-1

Product Name

4-Methylnonanoic acid

IUPAC Name

4-methylnonanoic acid

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-3-4-5-6-9(2)7-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)

InChI Key

WQTZCQIRCYSUBQ-UHFFFAOYSA-N

SMILES

CCCCCC(C)CCC(=O)O

Solubility

insoluble in wate

Canonical SMILES

CCCCCC(C)CCC(=O)O

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